REACTION_CXSMILES
|
S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+].[C:19]([O:23][CH2:24][CH3:25])(=[O:22])[CH:20]=[CH2:21].[C:26]([OH:31])(=[O:30])[C:27]([CH3:29])=[CH2:28].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[C:19]([O:23][CH2:24][CH3:25])(=[O:22])[CH:20]=[CH2:21].[C:26]([OH:31])(=[O:30])[C:27]([CH3:29])=[CH2:28] |f:0.1,4.5.6,8.9|
|
Name
|
ammonium persulfate
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
|
Name
|
|
Quantity
|
600 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
|
Name
|
Ethal SA-20
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
65.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
34.3 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into an agitator equipped first (feed) reactor
|
Type
|
ADDITION
|
Details
|
are added under nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
mixed at 500 rpm
|
Type
|
CUSTOM
|
Details
|
to form a monomer emulsion
|
Type
|
CUSTOM
|
Details
|
To an agitator equipped second reactor
|
Type
|
TEMPERATURE
|
Details
|
The contents of the second reactor are heated
|
Type
|
ADDITION
|
Details
|
with mixing agitation (200 rpm) under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
The monomer emulsion is reacted in a first stage polymerization
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC.C(C(=C)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |